(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-17-6-4-9-21(12-17)26-23(27)20(14-24)13-19-8-2-3-10-22(19)28-16-18-7-5-11-25-15-18/h2-13,15H,16H2,1H3,(H,26,27)/b20-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPWDGZHKJRDR-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a synthetic compound with potential biological activities. Its structure includes a cyano group, aromatic rings, and a pyridine derivative, which contribute to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C22H22N3O2, and it features a unique combination of functional groups that enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways related to cell growth and proliferation.
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit antimicrobial activity against various microbial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Cytotoxicity and Cancer Research
Investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound demonstrates selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Activity : In a study evaluating various derivatives for antimicrobial efficacy, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Anti-inflammatory Study : A cellular assay demonstrated that treatment with the compound reduced TNF-alpha levels by approximately 40% in lipopolysaccharide-stimulated macrophages, indicating significant anti-inflammatory potential.
- Cytotoxicity Evaluation : In vitro tests against MCF-7 breast cancer cells revealed an IC50 value of 25 µM, suggesting effective inhibition of cell proliferation compared to untreated controls.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Similar | Antimicrobial | 30 |
| Compound B | Similar | Cytotoxic | 20 |
| This compound | Unique | Antimicrobial, Anti-inflammatory, Cytotoxic | 25 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related cyanoenamides, emphasizing substituent variations, molecular properties, and synthesis insights.
Table 1: Structural and Molecular Comparison
Key Observations:
The trifluoromethylbenzyloxy substituent in significantly increases molecular weight (523.5 Da) and lipophilicity, which may affect pharmacokinetics.
Synthetic Accessibility :
- Compounds with electron-withdrawing groups (e.g., -Cl, -Br) often require careful optimization of substitution reactions (e.g., uses Fe powder for nitro reduction under acidic conditions) .
Stereochemical Considerations :
- All compared compounds retain the Z-configuration, critical for maintaining planarity and conjugation across the α,β-unsaturated system. This feature is linked to enhanced stability and interaction with biological targets.
Functional Group Diversity :
Q & A
Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via substitution, reduction, and condensation reactions. For example, substitution of nitro groups under alkaline conditions (e.g., using 2-pyridinemethanol and 3-chloro-4-fluoronitrobenzene) followed by iron powder reduction under acidic conditions yields intermediates, which are then condensed with cyanoacetic acid using a condensing agent . Optimization involves Design of Experiments (DoE) to evaluate variables like temperature, pH, and catalyst loading. Techniques such as HPLC tracking and kinetic studies ensure reproducibility and scalability .
Q. Which analytical techniques are most effective for characterizing the structural purity and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and Z-configuration via coupling constants (e.g., olefinic protons).
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in related enamide crystal structures (e.g., monoclinic P21/n space group with β = 109.987°) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., theoretical vs. observed m/z).
- InChI/SMILES : Cross-referencing with databases like PubChem ensures structural alignment .
Q. How can researchers evaluate the compound’s in vitro antioxidant and anti-inflammatory activities?
- Methodological Answer :
- Antioxidant Assays : Use DPPH radical scavenging and FRAP assays to quantify electron-donating capacity. IC50 values are compared to standards like ascorbic acid .
- Anti-inflammatory Models : Employ carrageenan-induced rat paw edema to measure inhibition of prostaglandin synthesis. Histopathological analysis and cytokine profiling (e.g., IL-6, TNF-α) provide mechanistic insights .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., serum concentration, incubation time).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. cyano groups) across studies to identify outliers .
- Orthogonal Validation : Confirm bioactivity using alternative assays (e.g., kinase inhibition vs. ROS scavenging) .
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Leverage datasets from PubChem BioAssay to correlate electronic descriptors (e.g., logP, polar surface area) with activity .
Q. What experimental designs are critical for studying the compound’s isomer-specific activity (Z vs. E configuration)?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate isomers.
- Bioactivity Comparison : Test isolated Z and E isomers in parallel assays (e.g., antimicrobial disk diffusion).
- Vibrational Circular Dichroism (VCD) : Confirm configuration via IR spectra correlated with DFT calculations .
Q. How can researchers address challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
- Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
